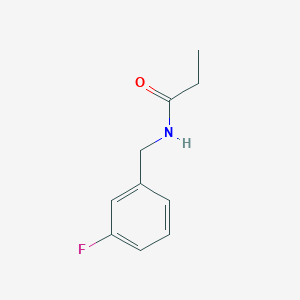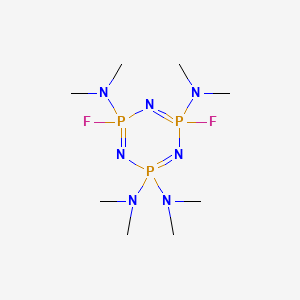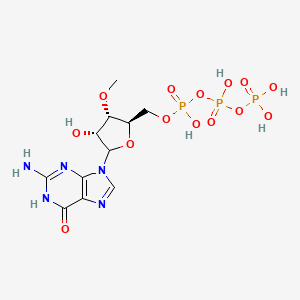
3'-O-Methylguanosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Methylguanosine triphosphate is a modified nucleotide that plays a crucial role in various biological processes. It is a derivative of guanosine triphosphate, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methyl group. This modification is significant in the study of RNA biology, particularly in the context of mRNA capping, which is essential for mRNA stability, translation, and protection from degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine triphosphate typically involves multi-step chemical reactions One common method includes the use of hexamethyldisilazane and chlorotrimethylsilane for the initial protection of the guanine baseThe final step involves the phosphorylation of the nucleoside to form the triphosphate .
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine triphosphate often employs enzymatic methods to ensure high yield and purity. The use of vaccinia virus-capping enzyme has been reported to introduce various GTP analogs, including 3’-O-Methylguanosine triphosphate, to the 5’ end of RNA, thereby generating 5’ cap-modified mRNAs .
Chemical Reactions Analysis
Types of Reactions
3’-O-Methylguanosine triphosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the guanine base, leading to the formation of 8-oxo-3’-O-Methylguanosine triphosphate.
Substitution: The methyl group at the 3’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide.
Major Products
The major products formed from these reactions include various modified nucleotides that can be used in further biochemical studies.
Scientific Research Applications
3’-O-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of mRNA capping and its effects on mRNA stability and translation.
Medicine: Modified mRNAs containing 3’-O-Methylguanosine triphosphate are being explored for use in mRNA vaccines and gene therapy.
Industry: It is used in the production of synthetic mRNAs for various biotechnological applications
Mechanism of Action
The primary mechanism of action of 3’-O-Methylguanosine triphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure is recognized by various cap-binding proteins, which facilitate mRNA stability, translation initiation, and protection from exonucleases. The methyl group at the 3’ position enhances the stability of the cap structure and improves the efficiency of translation .
Comparison with Similar Compounds
Similar Compounds
7-Methylguanosine triphosphate: Another modified nucleotide used in mRNA capping.
2’-O-Methylguanosine triphosphate: Similar to 3’-O-Methylguanosine triphosphate but with the methyl group at the 2’ position.
Trimethylguanosine triphosphate: Contains three methyl groups and is used in the capping of small nuclear RNAs.
Uniqueness
3’-O-Methylguanosine triphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translation efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research tools .
Properties
CAS No. |
61556-45-4 |
|---|---|
Molecular Formula |
C11H18N5O14P3 |
Molecular Weight |
537.21 g/mol |
IUPAC Name |
[[(2R,3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10?/m1/s1 |
InChI Key |
OHOBECDATGAGJW-VTHZCTBJSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](OC([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)

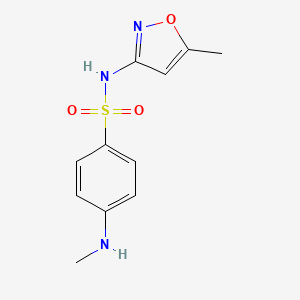
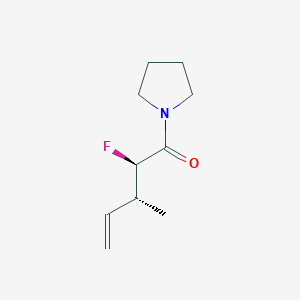
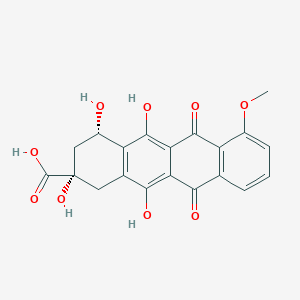
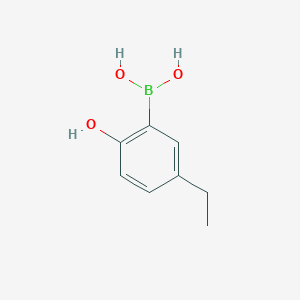
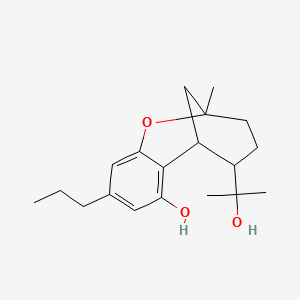
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)
![(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B13414905.png)
